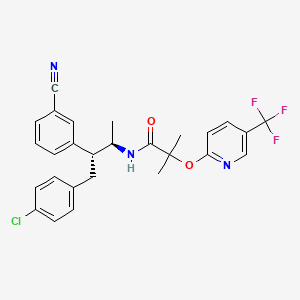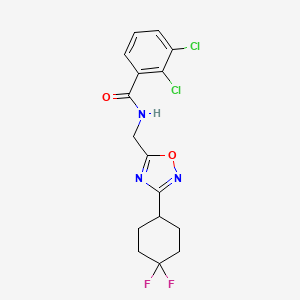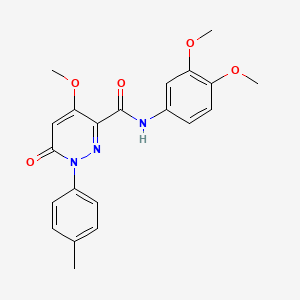![molecular formula C11H9ClF3N3S B2843800 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 2059278-80-5](/img/structure/B2843800.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . This compound is likely to be a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Quantum Chemical Analysis and Tautomerism
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine, as part of the N‐(pyridin‐2‐yl)thiazol‐2‐amine class, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and a competition between thiazole and pyridine groups for accommodating tautomeric hydrogen, indicating significant electron donating properties. This research enhances understanding of electron distribution, tautomeric preferences, and divalent N(I) character in such compounds (Bhatia, Malkhede, & Bharatam, 2013).
Non-Covalent Interactions in Thioureas
Studies on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas reveal insights into the nature of non-covalent interactions, including hydrogen bonds and van der Waals interactions. These findings contribute to a deeper understanding of molecular interactions in related chemical structures, which may have broader implications for the design of novel compounds with specific properties (Zhang et al., 2018).
Synthesis and Antimicrobial Activity
The synthesis of various 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlights the potential of these compounds in medical research and pharmaceutical applications. This work demonstrates the versatility of pyridinyl-thiazole compounds in synthesizing new entities with potential biological activities (Bayrak et al., 2009).
Synthesis of Fluorinated Compounds
Research on the facile synthesis of fluorinated purines and thiapurines, involving reactions with 2-(dialkylamino)-1,3-thiazol-4-amines, demonstrates the potential of pyridinyl-thiazole compounds in creating fluorine-containing pharmaceuticals and bioactive molecules. This work contributes to the expanding field of fluorine chemistry in drug development (Iaroshenko et al., 2007).
Development of Polyimides
Studies on the synthesis of soluble polyimides derived from compounds containing pyridine and fluorine underscore the utility of pyridinyl-thiazole derivatives in materials science. The resulting polyimides exhibit excellent solubility, thermal stability, and potentially useful properties for high-performance materials (Zhang et al., 2007).
Catalysis and Organic Synthesis
Research on the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes highlights the role of pyridinyl-thiazole compounds in catalysis and organic synthesis. This work contributes to the development of new catalytic processes and synthetic methodologies (Nagae et al., 2015).
Direcciones Futuras
Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of such compounds are likely to continue to be an important area of research in the future.
Mecanismo De Acción
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The interaction of the compound with its targets results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathways involving PPTases. PPTases are involved in a post-translational modification that is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound disrupts these pathways, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Pharmacokinetics
It is highlighted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3S/c1-18(2)10-17-8(5-19-10)9-7(12)3-6(4-16-9)11(13,14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUGWTFZYIICBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)









![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2843736.png)

